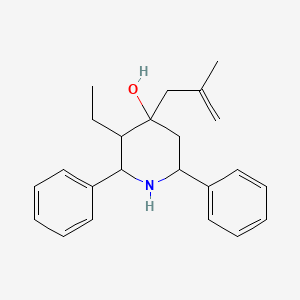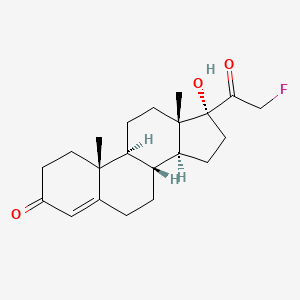
21-Fluoro-17-hydroxypregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Fluoro-17-hydroxypregn-4-ene-3,20-dione is a synthetic steroid compound It is structurally related to naturally occurring corticosteroids and is characterized by the presence of a fluorine atom at the 21st position and a hydroxyl group at the 17th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-Fluoro-17-hydroxypregn-4-ene-3,20-dione typically involves the fluorination of a suitable steroid precursor. One common method is the fluorination of 17-hydroxyprogesterone using a fluorinating agent such as sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the 21st position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve consistent product quality. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
21-Fluoro-17-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17th position results in the formation of 21-fluoro-17-oxopregn-4-ene-3,20-dione.
Wissenschaftliche Forschungsanwendungen
21-Fluoro-17-hydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 21-Fluoro-17-hydroxypregn-4-ene-3,20-dione involves its interaction with corticosteroid receptors in the body. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to potent anti-inflammatory and immunosuppressive effects. The compound modulates the expression of specific genes involved in inflammatory responses and immune regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 21-Fluoro-11-hydroxypregn-4-ene-3,20-dione
- 21-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione
- 17-Hydroxyprogesterone
Uniqueness
21-Fluoro-17-hydroxypregn-4-ene-3,20-dione is unique due to the presence of the fluorine atom at the 21st position, which significantly enhances its biological activity compared to non-fluorinated analogs. This modification improves the compound’s stability and binding affinity to corticosteroid receptors, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
3828-79-3 |
|---|---|
Molekularformel |
C21H29FO3 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-17-(2-fluoroacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO3/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
DJGMDJDFMCMJBU-OBQKJFGGSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CF)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CF)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


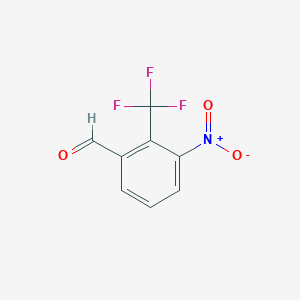
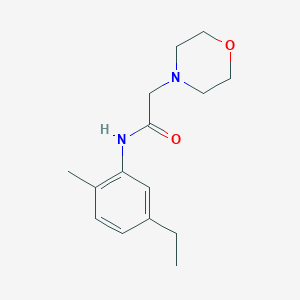
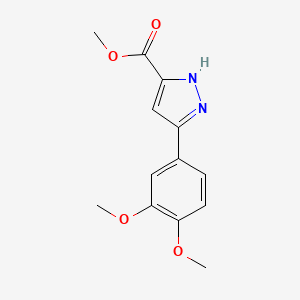
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)





![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)
